molecular formula C16H14N2O2 B6603958 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione CAS No. 34658-62-3

1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione

Cat. No. B6603958
CAS RN: 34658-62-3
M. Wt: 266.29 g/mol
InChI Key: KUQORPXQGKOVRD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione (PPID) is a five-membered heterocyclic compound that is used in a variety of organic synthesis reactions. It is a versatile reagent that is used in a variety of applications, including medicinal chemistry, organic synthesis, and as a catalyst in polymerization reactions. PPID is a highly reactive compound that has been used in a variety of scientific research applications.

Scientific Research Applications

1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and as a catalyst in polymerization reactions. It has also been used in the synthesis of heterocyclic compounds, such as imidazolines and imidazoles, as well as in the synthesis of peptides and peptidomimetics. In addition, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the formation of an imidazolidine intermediate. This intermediate is then converted to the desired product, this compound, through a cyclization reaction. This reaction is believed to occur through a series of electron transfer steps, resulting in a proton transfer from the nitrogen atom of the imidazolidine intermediate to the carbon atom of the phenylmethyl group, forming a five-membered ring.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Bacillus subtilis. In addition, it has been shown to have anti-cancer and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione has several advantages for laboratory experiments. It is a highly reactive compound that can be used in a variety of applications, including medicinal chemistry, organic synthesis, and as a catalyst in polymerization reactions. In addition, it can be synthesized easily and quickly, allowing for rapid experimentation. However, this compound has some limitations. It is a highly reactive compound, and as such, it can be difficult to handle and store. In addition, it can be toxic if not handled properly.

Future Directions

The potential future directions for 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione research include further studies into its mechanism of action and its biochemical and physiological effects. In addition, further research into its use as a catalyst in polymerization reactions, as well as its use in the synthesis of heterocyclic compounds, peptides, and peptidomimetics, could be beneficial. Finally, further research into its toxicity and safe handling and storage could be beneficial for its use in laboratory experiments.

Synthesis Methods

1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione can be synthesized from the reaction of phenylmethyl-2-nitropropene with 2-amino-5-methylpyrimidine in the presence of a base. The reaction proceeds in two steps, with the first step involving the formation of an imidazolidine intermediate. The intermediate is then converted to the desired product, this compound, through a cyclization reaction.

properties

IUPAC Name

3-benzyl-1-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-12-17(14-9-5-2-6-10-14)16(20)18(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQORPXQGKOVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240571
Record name 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34658-62-3
Record name 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34658-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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